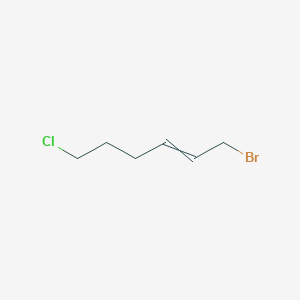

1-Bromo-6-chlorohex-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

76047-89-7 |

|---|---|

Molecular Formula |

C6H10BrCl |

Molecular Weight |

197.50 g/mol |

IUPAC Name |

1-bromo-6-chlorohex-2-ene |

InChI |

InChI=1S/C6H10BrCl/c7-5-3-1-2-4-6-8/h1,3H,2,4-6H2 |

InChI Key |

SDWCAMZLMGDXEO-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CCBr)CCl |

Origin of Product |

United States |

Advanced Mechanistic Investigations of 1 Bromo 6 Chlorohex 2 Ene Reactivity

Understanding Stereochemical Inversion and Retention in Multi-Step Transformations

The stereochemical outcome of reactions involving the bifunctional reagent 1-bromo-6-chlorohex-2-ene is a critical aspect of its synthetic utility. The presence of two distinct halogen atoms at different positions—an allylic bromide and a primary chloride—allows for a diverse range of transformations where the stereochemistry at the C1-C2 double bond and any newly formed chiral centers can be influenced or dictated by the reaction mechanism. Understanding the factors that lead to either inversion or retention of stereochemistry is paramount for the design of complex molecular architectures.

Multi-step transformations starting from this compound can proceed through various mechanistic pathways, including nucleophilic substitution (S_N2 and S_N2'), radical, and organometallic-catalyzed reactions. The choice of reagents, catalysts, and reaction conditions determines which pathway is favored and, consequently, the stereochemical fate of the molecule.

Nucleophilic substitution reactions are among the most fundamental transformations. For primary and secondary alkyl halides, the S_N2 mechanism is a common pathway that famously proceeds with an inversion of configuration at the electrophilic carbon center, a phenomenon known as the Walden inversion. libretexts.org In the case of this compound, the allylic bromide at C1 presents a reactive site for such substitutions. An S_N2 reaction at this position would involve a backside attack by a nucleophile, leading to inversion of configuration if C1 were a stereocenter. However, in this compound, C1 is prochiral, and the stereochemistry is defined by the E/Z configuration of the double bond.

Allylic systems, however, can also undergo S_N2' reactions, where the nucleophile attacks the γ-carbon of the double bond (C3), leading to a rearrangement of the double bond. The stereochemical outcome of S_N2' reactions is often syn, meaning the nucleophile attacks from the same face as the leaving group departs.

The bifunctional nature of this compound allows for intramolecular reactions, where the nucleophile is generated at one end of the molecule and attacks the other. For instance, conversion of the chloroalkyl terminus into a nucleophilic species could lead to cyclization via attack at the allylic bromide. The stereochemistry of the starting alkene would influence the stereochemistry of the resulting cyclic product.

Research into the reactivity of similar ω-chloroalkynes provides insight into the potential transformations of this compound. For example, studies on the cyclization of 6-chloro-1-hexynylphosphonate with amines have shown the formation of cyclohexenylphosphonates. researchgate.net While this system is an alkyne, the principle of an intramolecular nucleophilic attack leading to a cyclic product is analogous.

In a different study, the stereoselective synthesis of piperidines was achieved starting from 6-chlorohex-1-yne. mdpi.com This multi-step process involved the formation of an intermediate, 6-chloro-2-methoxyhex-1-ene, followed by reactions that ultimately led to the formation of a piperidine (B6355638) ring with a high degree of diastereoselectivity. mdpi.com The stereochemical control in these transformations is often dictated by the steric and electronic properties of the intermediates and the reagents used.

The tables below present hypothetical and analogous reaction data to illustrate the principles of stereochemical inversion and retention in transformations that could involve this compound or similar substrates.

Table 1: Stereochemical Outcome in Nucleophilic Substitution of Allylic Halides

| Substrate (Analogous to this compound) | Nucleophile | Reaction Type | Product Stereochemistry |

| (S)-3-bromo-1-butene | CH₃S⁻ | S_N2 | (R)-3-thio-1-butene (Inversion) |

| (S)-3-bromo-1-butene | CH₃S⁻ | S_N2' | (E)-1-thio-2-butene (syn-attack) |

| (E)-1-bromo-4-phenyl-2-butene | (CH₃)₂CuLi | S_N2' | (E)-3-methyl-4-phenyl-1-butene (anti-attack) |

Table 2: Influence of Reaction Conditions on Stereoselectivity in Cyclization of a 1,6-Haloalkene Analogue

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Major Product | Stereochemical Outcome |

| (E)-6-iodo-1-phenyl-1-hexene | n-Bu₃SnH, AIBN | Benzene | 80 | (trans)-1-benzyl-2-methylcyclopentane | Radical cyclization with stereochemical scrambling |

| (E)-6-iodo-1-phenyl-1-hexene | Pd(OAc)₂, PPh₃, Ag₂CO₃ | DMF | 100 | 1-benzylidene-2-methylcyclopentane | Heck-type cyclization with retention of configuration at the double bond |

| (E)-N-(6-bromohex-2-en-1-yl)tosylamide | NaH | THF | 25 | (cis)-1-tosyl-2-vinylpyrrolidine | Intramolecular S_N2' with defined stereochemistry |

These examples highlight that the stereochemical pathway is highly dependent on the chosen reagents and reaction mechanism. For this compound, a transformation could be designed to favor either inversion or retention of the double bond geometry, or to control the stereochemistry of newly formed chiral centers in a cyclization reaction. For instance, a palladium-catalyzed cross-coupling reaction at the bromide would likely proceed with retention of the double bond's stereochemistry. Conversely, a radical cyclization initiated at the chloride end might lead to a mixture of stereoisomers due to the planar nature of radical intermediates.

Applications of 1 Bromo 6 Chlorohex 2 Ene As a Key Synthetic Intermediate

Building Block for the Construction of Polyfunctionalized Organic Molecules

1-Bromo-6-chlorohex-2-ene's utility as a precursor for polyfunctionalized organic molecules stems from the differential reactivity of its bromine and chlorine atoms, as well as the presence of a C=C double bond. The bromo group is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the chloro group. This chemoselectivity allows for the sequential introduction of different functional groups at either end of the carbon chain.

For instance, the bromo-end can be selectively targeted in reactions, leaving the chloro-end intact for subsequent modifications. This has been demonstrated in nickel-catalyzed alkylation reactions of indoles where related bifunctional reagents like 1-bromo-4-chlorobutane (B103958) react selectively at the bromo-position, leaving the chloro group available for further functionalization. rsc.org Similarly, the chloro-end can be targeted under specific conditions, or both halogens can be substituted in a one-pot reaction to create symmetrical molecules. rsc.org

The alkene moiety further enhances its synthetic utility, allowing for a variety of addition and oxidation reactions to introduce further functionality. This trifecta of reactive sites—bromo, chloro, and alkene—makes this compound a powerful tool for the efficient assembly of molecules bearing multiple functional groups.

Precursor for Advanced Alkenes, Dienes, and Polyynes via Selective Functionalization

The selective functionalization of this compound provides a pathway to a variety of advanced unsaturated organic molecules. The differential reactivity of the two halogen atoms is key to this application. google.com The more reactive C-Br bond can be selectively targeted in elimination or coupling reactions to generate new alkenes or dienes, while the C-Cl bond remains for subsequent transformations.

For example, dehydrobromination can be induced to form a conjugated diene system, which can then undergo further reactions. Alternatively, the bromo group can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds, leading to more complex alkenes. The remaining chloro group can then be subjected to a second, different coupling or substitution reaction, providing access to a wide array of dienes and polyenes with defined substitution patterns.

Furthermore, the yne analogue, 1-bromo-6-chlorohex-2-yne, serves as a precursor for the synthesis of enediynes, which are of significant interest due to their biological activity. core.ac.uk The selective reactions at the halogenated positions, coupled with manipulations of the alkyne, allow for the construction of these complex unsaturated systems.

Role in the Synthesis of Carbocyclic and Heterocyclic Systems

This compound is a valuable precursor for the synthesis of both carbocyclic and heterocyclic ring systems. rsc.org The presence of two electrophilic centers (the carbon atoms attached to the halogens) and a nucleophilic C=C double bond allows for a variety of intramolecular cyclization strategies.

Carbocyclic Systems:

Radical cyclization is a prominent method for forming carbocyclic rings from this precursor. For instance, in nickel-catalyzed reactions, the treatment of indole (B1671886) with 6-chlorohex-1-ene (a related compound) leads to a cyclopentylmethyl-substituted indole as the major product via a 5-exo-trig radical cyclization. rsc.org A similar radical cyclization pathway can be envisioned for this compound, where the initial formation of a radical at one end of the chain can be followed by an intramolecular addition to the double bond to form a five- or six-membered ring.

Heterocyclic Systems:

The bifunctional nature of this compound is also exploited in the synthesis of heterocyclic compounds. It can be used to alkylate heteroatoms, such as nitrogen, in aza-heterocycles. core.ac.uk For example, N-alkylation followed by an intramolecular reaction involving the other halogen can lead to the formation of nitrogen-containing rings. The synthesis of azaenediynes, for instance, involves the N-alkylation of a suitable precursor, followed by further transformations to construct the cyclic enediyne core. core.ac.uk

The table below summarizes some examples of cyclization reactions involving related haloalkenes and haloalkynes.

| Precursor | Reaction Type | Product Type | Ref. |

| 6-Chlorohex-1-ene | Nickel-catalyzed radical cyclization | Substituted Indole | rsc.org |

| 1-Bromo-4-chlorobutane | Sequential alkylation | Symmetrical and unsymmetrical bis(indolyl)butanes | rsc.org |

| 1-Bromo-6-chlorohex-2-yne | N-alkylation and cyclization | Azaenediyne | core.ac.uk |

Contributions to the Synthesis of Complex Natural Products and Bioactive Molecules

The versatility of this compound and its analogs as building blocks makes them valuable in the total synthesis of complex natural products and other bioactive molecules. mdpi.com Their ability to introduce a six-carbon chain with handles for further elaboration is a key feature.

One example of a related compound's application is in the synthesis of (-)-majusculoic acid, a marine natural product. While the synthesis does not start directly with this compound, it involves the use of a chlorinated epoxide which is then elaborated through a series of steps, including the formation of a trans-cyclopropane ring and the introduction of a conjugated diene system. mdpi.com This highlights the utility of halogenated hydrocarbon chains in building up the carbon skeleton of complex molecules.

Furthermore, the yne analog, 1-bromo-6-chlorohex-2-yne, has been utilized in the synthesis of precursors for alkaloid synthesis. researchgate.net For example, it can be used in the preparation of substituted phenyl compounds that can then be cyclized to form heterocyclic cores found in various alkaloids. pku.edu.cn The ability to perform selective reactions at the bromo and chloro positions is crucial for the successful construction of these intricate molecular architectures.

Computational and Theoretical Studies on Unsaturated Halogenated Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which dictates its physical properties and chemical behavior. northwestern.edu These first-principles methods are used to study ground and excited states, as well as the transition states that connect reactants and products. wikipedia.org

Density Functional Theory (DFT) has become a popular and effective method for calculating the structural and energetic properties of molecules due to its balance of accuracy and computational efficiency. nih.govscirp.org For halogenated alkenes, DFT methods, such as those employing the B3LYP functional, are widely used to optimize molecular geometries, determine vibrational frequencies, and calculate ground state energies. scirp.orgrsc.org These calculations can reveal key structural parameters and provide insights into the distribution of electron density, which is crucial for predicting reactivity. scirp.org For instance, DFT calculations can determine bond lengths, bond angles, and dihedral angles, as well as predict properties like dipole moments and atomic charges. northwestern.edu In a system like 1-Bromo-6-chlorohex-2-ene, this allows for a quantitative comparison of the C-Br and C-Cl bonds and the electronic nature of the C=C double bond.

Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is representative of typical results obtained for analogous halogenated alkenes from DFT calculations at the B3LYP/6-31G(d) level and serves as an illustrative example.)

| Property | Atom(s) Involved | Predicted Value |

| Bond Length | C1-Br | 1.96 Å |

| C6-Cl | 1.80 Å | |

| C2=C3 | 1.34 Å | |

| Mulliken Atomic Charge | C1 | +0.05 |

| Br | -0.15 | |

| C6 | +0.08 | |

| Cl | -0.20 | |

| Dipole Moment | Entire Molecule | ~2.1 D |

This interactive table provides predicted values for key geometric and electronic properties. The data highlights the differences in bond characteristics and charge distribution due to the different halogen substituents.

While DFT is powerful, high-accuracy calculations often employ ab initio methods that build upon the Hartree-Fock approximation by incorporating electron correlation more explicitly. researchgate.net Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more refined energy calculations, which are critical for accurately determining reaction barriers and interaction energies. acs.orgmdpi.comresearchgate.net Although computationally more demanding, these post-Hartree-Fock methods are often used to benchmark the results from DFT or to investigate systems where DFT may be less reliable. acs.org For halogenated systems, high-accuracy methods are particularly important for calculating precise interaction energies, such as those involved in halogen bonding or in the transition states of reactions. acs.orgmdpi.com

Density Functional Theory (DFT) for Ground State Properties and Energetics

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe molecular motion and interactions. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The six-carbon chain can adopt numerous conformations, and MD can identify the most stable (lowest energy) arrangements and the energy barriers between them. osti.gov

These simulations rely on force fields, such as OPLS (Optimized Potentials for Liquid Simulations), which define the potential energy of the system based on atomic positions. acs.org By solving Newton's equations of motion, MD can simulate the trajectory of each atom over time. nih.gov This is useful for understanding how the molecule behaves in different environments, such as in various solvents, and for simulating the dynamics of chemical reactions, including how reactants approach each other and how products separate. nih.govnih.gov

Modeling Reaction Pathways, Transition States, and Intermediate Structures

A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. acs.org This involves identifying all relevant intermediates and, crucially, the transition states that connect them. wikipedia.orgsolubilityofthings.com A transition state is the highest energy point on a reaction pathway and represents the energetic barrier that must be overcome for the reaction to occur. solubilityofthings.com

For this compound, several reaction pathways can be modeled, including:

Nucleophilic Substitution (Sₙ2): At the C1 (allylic) position or the C6 position. Computational methods can locate the transition state structures for both reactions and calculate their activation energies (ΔG‡). mdpi.com

Electrophilic Addition: To the C=C double bond. Modeling can reveal the structure of the intermediate cyclic bromonium ion and the transition state leading to its formation. nih.govmasterorganicchemistry.com

Elimination (E2): To form a diene. This would involve modeling the transition state where a base removes a proton and the leaving group departs. mdpi.com

By comparing the calculated activation energies, chemists can predict which reaction is most likely to occur under given conditions. copernicus.orgresearchgate.net Transition state theory (TST) uses the properties of the transition state to estimate reaction rates. wikipedia.orgsolubilityofthings.com

Table 2: Illustrative Comparison of Calculated Activation Energies for Competing Pathways (Note: These values are hypothetical, based on known reactivity principles of analogous systems, to illustrate the predictive power of computational modeling.)

| Reaction Pathway | Reactants | Leaving Group | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Regioselectivity |

| Sₙ2 Substitution | This compound + OH⁻ | Br⁻ | 22.5 | Favored at C1 |

| Sₙ2 Substitution | This compound + OH⁻ | Cl⁻ | 28.0 | Disfavored at C6 |

| Electrophilic Addition | This compound + Br₂ | N/A | 15.0 | Favored at C=C |

This interactive table demonstrates how calculated energy barriers can predict the outcome of competing reactions. The lower activation energy for substitution at the allylic C1-Br bond compared to the C6-Cl bond, and for electrophilic addition, suggests a hierarchy of reactivity.

Predictive Computational Approaches in Stereochemical Control and Synthetic Design

Computational chemistry is increasingly used as a predictive tool in synthetic planning, particularly for controlling stereochemistry. rsc.orgrsc.org The stereochemical outcome of a reaction is determined by the three-dimensional structure of its transition states. By calculating the energies of different diastereomeric transition states, one can predict which stereoisomer of the product will be formed preferentially. rsc.org

For example, in the halogenation of the double bond in this compound, computational modeling can show why anti-addition occurs. The models would demonstrate that the formation of a cyclic halonium ion intermediate is followed by nucleophilic attack from the face opposite the halogen bridge, leading to the trans product. masterorganicchemistry.com Similarly, computational tools can assist in retrosynthesis by predicting viable reaction pathways and even suggesting starting materials or reagents. rsc.orgcsmres.co.uk The ability to screen potential reactions in silico saves significant time and resources in the laboratory. csmres.co.uk

Analysis of Halogen Bonding Interactions and their Influence on Reactivity

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair or a π-system. rsc.orgacs.org Computational studies have been essential in defining and characterizing this interaction. acs.org The σ-hole is a region of positive electrostatic potential located on the outer side of the halogen, along the extension of the covalent bond (e.g., the C-Br bond). rsc.org

In this compound, the bromine atom is a potential halogen bond donor. Computational analysis of the molecule's electrostatic potential surface would reveal this positive σ-hole. This interaction is highly directional and can influence the molecule's conformation, its aggregation in the solid state or solution, and its reactivity. rsc.orgmdpi.com For example, a halogen bond between the bromine atom of one molecule and the chlorine atom or π-system of another could play a role in directing intermolecular interactions. The strength of these interactions, which can be competitive with hydrogen bonds, can be accurately calculated using high-level ab initio methods. researchgate.netrsc.org

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Real-Time Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic compounds. jchps.comethernet.edu.et It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the precise determination of molecular structure. jchps.combbhegdecollege.com For a molecule like 1-Bromo-6-chlorohex-2-ene, NMR is indispensable for confirming the connectivity of atoms and the stereochemistry of the double bond.

Multi-dimensional NMR (e.g., 2D-NMR, UF-NMR) for Complex Mixtures and Intermediates

While one-dimensional (1D) NMR provides fundamental structural information, complex reaction mixtures containing reactants, products, and intermediates often lead to overlapping signals that are difficult to interpret. nih.gov Multi-dimensional NMR techniques, such as 2D-NMR, address this challenge by spreading the signals across two dimensions, thereby enhancing resolution and revealing correlations between different nuclei. nih.goveuropeanpharmaceuticalreview.com

For the analysis of this compound in a reaction mixture, several 2D-NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin couplings between protons (¹H-¹H), which helps in tracing the connectivity of the carbon skeleton. For instance, it would reveal the coupling between the protons on the carbons adjacent to the double bond and the neighboring methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals in the spectrum of this compound.

Ultrafast (UF) NMR is an emerging technique that can acquire 2D spectra in a single scan, significantly reducing the experimental time. frontiersin.org This is particularly advantageous for studying transient intermediates in reactions involving this compound, which might have short lifetimes. frontiersin.org

Table 1: Application of 2D-NMR Techniques for this compound Analysis

| NMR Technique | Information Provided | Relevance for this compound |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity along the hexene chain. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations | Confirms the positions of the bromo and chloro substituents and the double bond. |

| UF-NMR | Rapid acquisition of 2D spectra | Enables the study of unstable intermediates and reaction kinetics. |

Kinetic Studies via Time-Resolved NMR

Time-resolved NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time, providing kinetic data and mechanistic insights. nih.govarxiv.org By acquiring a series of NMR spectra at different time intervals, the concentration of reactants, intermediates, and products can be quantified as the reaction progresses. rsc.org

For a reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, time-resolved NMR can be used to determine the reaction rates and understand the influence of different reaction conditions. researchgate.net The combination of rapid mixing techniques with continuous flow NMR allows for the study of off-equilibrium reactions from the very early stages. nih.govarxiv.org This approach can provide high-quality kinetic information for each chemical site within the molecule. nih.gov

Mass Spectrometry (MS) for Identification of Reactants, Products, and Transient Species

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. cdc.gov It is instrumental in confirming the molecular weight of compounds and identifying unknown components in a mixture. nih.govscholaris.ca For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic patterns of bromine and chlorine.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar and semi-polar compounds, including those that are thermally labile. nih.govmetwarebio.com It is well-suited for monitoring reactions in solution, as it can directly sample the reaction mixture. ESI-MS can be used to identify the reactants, products, and any charged intermediates or side products in reactions of this compound. nih.govplos.org The high sensitivity of ESI-MS makes it possible to detect species at very low concentrations. metwarebio.com

Pressurized Sample Infusion (PSI)-ESI-MS is a technique that allows for the continuous, real-time monitoring of a chemical reaction by directly infusing the reaction mixture into the mass spectrometer. scholaris.ca This method is particularly useful for studying reaction kinetics and identifying short-lived intermediates that might be missed by other techniques. scholaris.ca

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tandfonline.comresearchgate.net It is ideal for the analysis of volatile and semi-volatile compounds, such as this compound. cdc.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer then provides a mass spectrum for each separated component, allowing for its identification. rsc.orgthermofisher.com

GC-MS is widely used for the analysis of complex mixtures containing halogenated compounds. nih.govtandfonline.com The characteristic fragmentation patterns observed in the mass spectra, along with the retention time from the GC, provide a high degree of confidence in the identification of the compounds present. researchgate.net This technique would be essential for analyzing the product distribution of a reaction involving this compound, for example, to distinguish between different isomers that may have been formed.

Table 2: Mass Spectrometry Techniques for the Analysis of this compound

| MS Technique | Ionization Method | Key Application | Relevance for this compound |

|---|---|---|---|

| ESI-MS | Soft ionization from solution | Analysis of polar compounds and reaction monitoring in solution. | Identification of charged intermediates and products in solution-phase reactions. |

| PSI-ESI-MS | Continuous infusion ESI | Real-time reaction monitoring. | Kinetic studies and detection of transient species. |

| GC-MS | Electron Ionization (EI) after GC separation | Separation and identification of volatile components in a mixture. | Analysis of product mixtures, isomer differentiation, and purity assessment. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. physicsandmathstutor.comstudymind.co.uk These techniques are complementary and can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands. savemyexams.com

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups:

C=C stretch: The carbon-carbon double bond will have a characteristic stretching vibration in the range of 1620-1680 cm⁻¹. libretexts.org

C-H stretches and bends: The vibrations of the C-H bonds in the alkene and alkane portions of the molecule will appear in their respective characteristic regions. libretexts.org

C-Br and C-Cl stretches: The carbon-halogen bonds will exhibit stretching vibrations in the fingerprint region of the spectrum (typically below 800 cm⁻¹). savemyexams.comspectroscopyonline.com The exact position of these bands is sensitive to the mass of the halogen atom. spectroscopyonline.com

By monitoring the intensity of these bands, one can follow the conversion of this compound in a reaction. For example, in a reaction where the double bond is consumed, the intensity of the C=C stretching band would decrease over time. Similarly, the cleavage of a C-Br or C-Cl bond would lead to the disappearance of its corresponding vibrational band.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=C | Stretch | 1620 - 1680 |

| =C-H | Stretch | 3000 - 3100 |

| -C-H | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

Chromatographic Methods (GC, HPLC) for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable for the analysis of this compound, a bifunctional haloalkene. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve critical roles in its separation from reaction precursors and byproducts, its purification to high standards, and its precise quantification in various matrices. The selection between GC and HPLC is primarily dictated by the compound's volatility and thermal stability, as well as the specific analytical goal.

Gas Chromatography (GC)

Given its moderate boiling point and expected thermal stability, this compound is well-suited for GC analysis. GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful tool for routine purity assessments and for monitoring the progress of reactions in which it is either a reactant or a product.

Separation and Purity Analysis: A key application of GC is the separation of this compound from structurally similar compounds. In a typical synthesis, such as the selective bromination of 1,6-dichlorohex-2-ene, GC can effectively resolve the target compound from the starting material and potential byproducts like 1,6-dibromohex-2-ene. Furthermore, GC can separate the geometric isomers, (E)-1-Bromo-6-chlorohex-2-ene and (Z)-1-Bromo-6-chlorohex-2-ene, which often exhibit slightly different retention times on standard non-polar or mid-polarity capillary columns (e.g., DB-5 or DB-17).

Quantitative Analysis: For quantitative purposes, GC-FID is employed. A calibration curve is constructed using standards of known concentration, allowing for the determination of the exact amount of this compound in a sample. This is crucial for calculating reaction yields and for quality control of the purified product. The table below presents typical GC parameters and results for analyzing a crude reaction mixture.

Table 6.4.1: Representative GC-FID Analysis of a Crude Reaction Mixture Containing this compound

| Parameter | Condition / Value |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C |

| Oven Program | 70 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min |

| Compound Identity | Retention Time (min) | Peak Area (%) | Notes |

|---|---|---|---|

| 1,6-Dichlorohex-2-ene (Starting Material) | 8.15 | 12.4 | Unreacted precursor |

| (E/Z)-1-Bromo-6-chlorohex-2-ene (Product) | 9.42 | 81.3 | Unresolved or co-eluting isomers |

| 1,6-Dibromohex-2-ene (Byproduct) | 10.58 | 6.3 | Result of over-bromination |

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for its speed and resolution for volatile compounds, HPLC offers a complementary approach, particularly for purification and for analyzing samples that may contain non-volatile impurities.

Separation and Purification: Normal-phase HPLC, utilizing a silica (B1680970) gel column with a non-polar mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient), is highly effective for preparative-scale purification. This method separates compounds based on polarity, allowing for the isolation of this compound from more polar precursors (e.g., 6-chlorohex-2-en-1-ol) or less polar hydrocarbon impurities. Reversed-phase HPLC (e.g., C18 column with acetonitrile/water) can also be used, particularly for analytical-scale purity checks.

Quantitative Analysis: HPLC coupled with a UV detector is suitable for quantification. The carbon-carbon double bond in this compound provides a chromophore that absorbs in the low UV range (approx. 205-220 nm). By monitoring the absorbance at a specific wavelength, the concentration can be determined with high precision.

Table 6.4.2: HPLC Conditions for Purity Analysis of Purified this compound

| Parameter | Condition / Value |

|---|---|

| Instrument | HPLC with Diode Array Detector (DAD) |

| Column | C18 (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic; 85:15 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 30 °C |

| Result (Post-Purification) | Single major peak at 5.7 min; Purity >99.0% by area normalization |

Integration of Analytical Techniques for Comprehensive Mechanistic Insight

Understanding the reaction mechanism for the formation or transformation of this compound requires a synergistic approach that integrates multiple analytical techniques. A single method provides only a partial view; combining chromatographic, spectroscopic, and spectrometric data provides a holistic picture of reaction pathways, intermediates, and byproduct formation.

A case study involving the synthesis of this compound from 6-chlorohex-2-en-1-ol illustrates this integrated strategy. The primary goal is to understand the reaction kinetics and regioselectivity, including the potential for forming the undesired allylic rearrangement product, 3-Bromo-6-chlorohex-1-ene.

Real-Time Reaction Monitoring (GC-MS and/or In-situ IR): The reaction progress is monitored by periodically taking aliquots from the reaction vessel. Each aliquot is quenched and promptly analyzed by GC-MS.

GC-MS Role: This hyphenated technique is ideal for this purpose. The GC component separates the starting material (6-chlorohex-2-en-1-ol), the desired product (this compound), and any byproducts. The MS component provides immediate structural confirmation based on molecular ion peaks and fragmentation patterns. For instance, the detection of a species with the same mass as the product but a different retention time would strongly suggest the formation of an isomer, such as the rearranged allylic bromide. Plotting the relative concentrations of these species over time provides raw kinetic data.

Structural Elucidation of Products and Byproducts (NMR Spectroscopy): After the reaction is complete, the crude product is purified using preparative chromatography (as detailed in section 6.4). The isolated fractions are then subjected to detailed NMR analysis.

¹H and ¹³C NMR Role: These techniques provide unambiguous confirmation of the primary product's structure, this compound. Key diagnostic signals include the chemical shifts of the methylene protons adjacent to the bromine (-CH₂Br) and chlorine (-CH₂Cl) atoms, and the vinyl protons.

2D NMR (COSY, HSQC): If an isomeric byproduct like 3-Bromo-6-chlorohex-1-ene is isolated, 2D NMR is crucial for its definitive identification. A COSY spectrum would reveal the coupling between the methine proton (-CHBr-) and the terminal vinyl protons (-CH=CH₂), a pattern distinctly different from that of the desired linear isomer.

Comprehensive Mechanistic Synthesis: The data from all techniques are combined to build a complete mechanistic model. The kinetic profile from GC-MS analysis reveals the reaction rates, while the structural information from NMR confirms the identity of all observed species. This integration allows researchers to answer key mechanistic questions: Does the reaction proceed via an Sₙ2 or Sₙ2' pathway? What reaction conditions (e.g., temperature, solvent, reagent choice) favor the formation of the desired this compound over its rearranged isomer?

The table below summarizes the contribution of each technique in this integrated approach.

Table 6.5.1: Integrated Analytical Workflow for Mechanistic Study of this compound Synthesis

| Analytical Technique | Information Gained | Specific Contribution to the Study |

|---|---|---|

| GC-MS | Reaction kinetics; Identification of volatile species; Isomer detection | Monitors consumption of 6-chlorohex-2-en-1-ol and formation of product(s) in real-time. Detects both 1-bromo and 3-bromo isomers based on retention time and mass spectra. |

| HPLC | Purification of products; Quantitative analysis of non-volatile materials | Isolates pure samples of the main product and key byproducts for definitive structural analysis. |

| NMR (¹H, ¹³C, COSY) | Unambiguous structural confirmation; Connectivity of atoms | Confirms the structure of the desired this compound and proves the structure of the rearranged 3-Bromo-6-chlorohex-1-ene byproduct via distinct spin-spin coupling patterns. |

| Mass Spectrometry (High-Res) | Exact mass and elemental composition | Provides high-accuracy mass data for the molecular ions of the product and byproducts, confirming their elemental formula (e.g., C₆H₁₀BrCl). |

By integrating these advanced analytical methods, a comprehensive understanding of the chemical behavior of this compound is achieved, enabling the optimization of its synthesis and its effective use in subsequent chemical transformations.

Future Directions and Emerging Research Avenues in Dihaloalkene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The selective functionalization of dihaloalkenes presents a significant challenge due to the potential for multiple reaction pathways. Future research is heavily focused on the development of sophisticated catalytic systems that can control the chemo-, regio-, and stereoselectivity of reactions involving these substrates.

Recent advancements have seen the emergence of nickel and cobalt-based catalysts for the stereodivergent hydrodefluorination of gem-difluoroalkenes and stereoselective hydrodechlorination of gem-dichloroalkenes. chinesechemsoc.org These systems, which can involve electrochemical reduction or the use of hydrosilanes, allow for the selective synthesis of either (Z)- or (E)-monohaloalkenes. chinesechemsoc.org Conceptually, such catalytic systems could be adapted for the selective reduction of the carbon-bromine or carbon-chlorine bond in 1-bromo-6-chlorohex-2-ene, providing access to valuable monohalogenated intermediates.

Furthermore, Lewis base catalysis is emerging as a powerful tool for selective halogenation reactions. For instance, the use of triphenylphosphine (B44618) or triphenylphosphine oxide as a catalyst enables the highly selective bromochlorination of alkenes and alkynes. acs.orgresearchgate.net Chiral Lewis bases have also been employed to achieve enantioselective bromochlorination. acs.org The development of such catalysts could pave the way for new, highly controlled transformations of dihaloalkenes. Molybdenum-based catalysts have also shown great promise in the cross-metathesis reactions of dihaloethenes to produce Z-alkenyl halides with high selectivity. nih.gov

Table of Emerging Catalytic Systems for Haloalkene Synthesis

| Catalytic System | Reaction Type | Key Advantages | Potential Application for Dihaloalkenes |

| Nickel/Cobalt Catalysis with Hydrosilane or Electrochemical Reduction | Hydrodehalogenation | High stereoselectivity for (Z)- or (E)-monohaloalkenes. chinesechemsoc.org | Selective monodehalogenation of this compound. |

| Lewis Base Catalysis (e.g., Triphenylphosphine) | Interhalogenation | High regio- and diastereoselectivity; metal-free. acs.orgresearchgate.net | Controlled addition of halogens across the double bond. |

| Molybdenum-based Metathesis Catalysts | Cross-Metathesis | High Z-selectivity for alkenyl halides. nih.gov | Synthesis of stereodefined functionalized alkenes. |

| Photocatalysis (Visible Light) | Halogenation | Mild reaction conditions, sustainable. rsc.orgacs.org | Green synthesis of complex halogenated molecules. |

Exploration of Unprecedented Reactivities and Transformations of Unsaturated Halogenated Scaffolds

Researchers are continuously exploring novel reaction pathways to expand the synthetic utility of unsaturated halogenated compounds. The unique electronic properties of dihaloalkenes make them ideal substrates for discovering new transformations.

Cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, are a particularly promising area. For example, a C-C bond cleavage/vinylation/Mizoroki-Heck cascade reaction has been developed using gem-dichloroalkenes to construct complex bicyclic frameworks. digitellinc.com Applying such a strategy to this compound could lead to the rapid assembly of intricate molecular scaffolds.

The reactivity of dihaloalkenes in transition-metal-catalyzed cross-coupling reactions is another area of intense investigation. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized products. thieme-connect.comcapes.gov.br The development of new coupling partners and catalytic systems will undoubtedly unlock new synthetic possibilities for dihaloalkenes. Additionally, the radical-mediated functionalization of alkenes is a powerful tool for forging new bonds under mild conditions, with applications in drug discovery and materials science. acs.org

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. preprints.orgmdpi.comspacefrontiers.org For dihaloalkene chemistry, this could translate to more efficient and predictable synthetic routes.

Table of AI/ML Applications in Halogenation Chemistry

| AI/ML Application | Description | Potential Impact on Dihaloalkene Chemistry |

| Reaction Outcome Prediction | ML models predict the major product and regioselectivity of a reaction. digitellinc.comacs.org | Faster identification of optimal conditions for selective functionalization. |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes to a target molecule. mdpi.com | Design of novel and more efficient syntheses of complex molecules from dihaloalkene precursors. |

| Automated Reaction Optimization | "Self-driving labs" use AI to optimize reaction conditions in real-time. acceleratedmaterials.co | Rapid discovery of high-yielding and selective reactions for dihaloalkenes. |

| Catalyst Design | ML can help in the discovery of new and more effective catalysts. mdpi.com | Development of bespoke catalysts for specific transformations of dihaloalkenes. |

Advancements in Green Chemistry Principles for Sustainable Production of Halogenated Intermediates

The chemical industry is under increasing pressure to adopt more sustainable practices. Green chemistry principles are being applied to the synthesis of halogenated intermediates to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgijpsjournal.comresearchgate.netsemanticscholar.orgcuestionesdefisioterapia.com

One key area of advancement is the use of safer and more atom-economical halogenating agents. Traditional reagents like elemental bromine and chlorine are being replaced with alternatives such as N-halosuccinimides or simple halide salts activated by an oxidant. rsc.org Electrochemical methods offer a particularly green approach to halogenation, as they can generate the reactive halogen species in situ from halide salts, often with water as the only byproduct. chemrxiv.orgresearchgate.net

Visible-light-mediated photoredox catalysis is another powerful green chemistry tool that enables halogenation reactions to proceed under mild conditions, often at room temperature. rsc.orgacs.org The use of light as a traceless reagent minimizes waste and energy consumption. Furthermore, biocatalysis, using enzymes to perform selective halogenation and dehalogenation reactions, offers a highly sustainable and specific route to halogenated compounds. nih.gov

Expanding Applications in Materials Science and Medicinal Chemistry Beyond Traditional Intermediates

While dihaloalkenes have long been valued as synthetic intermediates, their direct incorporation into functional materials and bioactive molecules is a growing area of research. The unique properties conferred by the halogen atoms can have a profound impact on the biological activity and material properties of a molecule. rsc.orgnih.gov

In medicinal chemistry, the introduction of halogen atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity. rsc.org Halogenated motifs are found in a significant number of pharmaceuticals. The development of new methods to synthesize and functionalize dihaloalkenes will undoubtedly lead to the discovery of novel drug candidates.

In materials science, halogenated organic compounds are used in a variety of applications, including flame retardants and functional polymers. acs.org The ability to precisely control the placement of halogen atoms on a molecular scaffold, as offered by modern synthetic methods for dihaloalkenes, is crucial for tuning the properties of these materials. The reactivity of the dihaloalkene moiety also makes it a valuable building block for the synthesis of complex conjugated systems with potential applications in organic electronics. acs.org

The chemistry of dihaloalkenes, exemplified by the versatile scaffold of this compound, is entering an exciting new phase of discovery. Advances in catalysis, the exploration of novel reactivity, the integration of artificial intelligence, the adoption of green chemistry principles, and the expansion into new applications are all contributing to a vibrant and rapidly evolving field. These future directions promise to unlock the full potential of dihaloalkenes as powerful tools for addressing challenges in synthesis, medicine, and materials science.

Q & A

Basic: What are the optimal synthetic routes for 1-bromo-6-chlorohex-2-ene, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves halogenation of hex-2-ene precursors. A one-step approach using allylic bromination/chlorination (e.g., NBS for bromination and SO₂Cl₂ for chlorination) is common . To optimize yields:

- Temperature control : Maintain 0–5°C to minimize side reactions like dihalogenation.

- Solvent selection : Use inert solvents (e.g., CCl₄) to stabilize intermediates.

- Stoichiometry : A molar ratio of 1:1.2 (substrate:halogenating agent) balances reactivity and selectivity.

Validate reaction progress via TLC or GC-MS, referencing databases like REAXYS for analogous reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR identifies alkene protons (δ 5.2–5.8 ppm) and halogen proximity effects (e.g., deshielding of adjacent CH₂ groups) . ¹³C NMR confirms sp² carbons (δ 120–130 ppm).

- IR : C=C stretch (~1650 cm⁻¹) and C-Br/C-Cl stretches (550–750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 198/200 (Br/Cl isotopic patterns) .

Cross-reference with crystallographic data (e.g., SHELX-refined structures) to resolve ambiguities .

Basic: How can researchers assess the thermal stability of this compound under storage or reaction conditions?

Answer:

- DSC/TGA : Determine decomposition onset temperatures (typically >120°C for similar haloalkenes) .

- Kinetic Studies : Monitor degradation rates at varying temperatures using HPLC or NMR .

- Storage Recommendations : Store under nitrogen at –20°C in amber vials to prevent light-induced radical reactions .

Advanced: How can contradictory NMR data (e.g., unexpected coupling constants) be resolved for this compound?

Answer:

Contradictions often arise from conformational dynamics or solvent effects. Methodological steps:

Variable Temperature NMR : Identify rotameric equilibria (e.g., gauche vs. anti conformers) .

Computational Modeling : Use DFT (e.g., Gaussian) to predict coupling constants (²J, ³J) and compare with experimental data .

Solvent Screening : Polar solvents (e.g., DMSO) may stabilize specific conformers .

Advanced: What strategies are effective in minimizing elimination byproducts during functionalization of this compound?

Answer:

Elimination (e.g., forming hexatriene) competes with nucleophilic substitution. Mitigation approaches:

- Base Selection : Use bulky bases (e.g., LDA) to hinder β-hydrogen abstraction .

- Low-Temperature Reactions : Slow elimination kinetics at –78°C .

- Additives : Crown ethers or phase-transfer catalysts enhance SN2 reactivity .

Quantify byproducts via GC-MS and adjust stoichiometry iteratively .

Advanced: How can computational chemistry aid in predicting the regioselectivity of reactions involving this compound?

Answer:

- Fukui Function Analysis : Identify electrophilic sites (C-Br vs. C-Cl) using software like Gaussian .

- MD Simulations : Model transition states for competing pathways (e.g., bromine vs. chlorine displacement) .

- Benchmarking : Validate predictions against experimental kinetic data (e.g., Hammett plots) .

Advanced: What methodologies are recommended for resolving stereochemical outcomes in asymmetric syntheses using this compound?

Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration via SHELXL-refined structures .

- Circular Dichroism (CD) : Correlate spectral signatures with computational CD spectra (e.g., TD-DFT) .

Advanced: How should researchers address discrepancies between theoretical and experimental dipole moments for this compound?

Answer:

Discrepancies may stem from solvent polarity or conformational averaging. Steps:

Solvent Correction : Apply COSMO-RS models to adjust theoretical values .

Conformational Sampling : Use Monte Carlo methods to account for rotamer populations .

Experimental Validation : Measure dipole moments in vapor phase (minimizing solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.